![molecular formula C25H20N2O8 B1225900 4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B1225900.png)
4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate
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Overview
Description
2-furancarboxylic acid [4-[[1-(4-ethoxycarbonylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl]-2-methoxyphenyl] ester is an amidobenzoic acid.
Scientific Research Applications
Antibacterial Activity
One study focused on the synthesis of novel compounds with antibacterial properties. Although the specific chemical was not directly mentioned, similar structures involving methoxyphenyl and pyrazole derivatives were synthesized and tested for their antibacterial efficacy. These compounds, by virtue of their structural similarities, suggest potential antibacterial applications for the compound as well (А. А. Aghekyan et al., 2020).
Anti-Juvenile Hormone Activity
Research into ethyl 4-(2-aryloxyhexyloxy)benzoates, which share a partial structural resemblance with the compound of interest, particularly in the ethoxycarbonyl group, revealed activity in inducing precocious metamorphosis in larvae of the silkworm. This indicates a potential for the compound to have applications in the regulation of insect development and control (Kenjiro Furuta et al., 2006).
Anticancer and HIV Properties
A study on pyrazolines based thiazolidin-4-one derivatives, structurally related to the compound of interest, highlighted their promising properties against cancer and HIV. This suggests a potential research avenue for the compound in the realm of therapeutic applications for these diseases (Pinka Patel et al., 2013).
Liquid Crystalline Properties
Investigations into compounds with Schiff base-ester central linkage and their liquid crystalline properties provide insights into the potential applications of the compound in materials science, particularly in the development of new liquid crystal displays (B.T. Thaker et al., 2012).
properties
Molecular Formula |
C25H20N2O8 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
[4-[(Z)-[1-(4-ethoxycarbonylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C25H20N2O8/c1-3-33-24(30)16-7-9-17(10-8-16)27-23(29)18(22(28)26-27)13-15-6-11-19(21(14-15)32-2)35-25(31)20-5-4-12-34-20/h4-14H,3H2,1-2H3,(H,26,28)/b18-13- |
InChI Key |
QALIHEAITYRYDK-AQTBWJFISA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)/C(=O)N2 |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)C(=O)N2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)C(=O)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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